molecular formula C9H7IN2 B2929168 4-Amino-3-iodoquinoline CAS No. 1360058-84-9

4-Amino-3-iodoquinoline

Cat. No. B2929168
CAS RN: 1360058-84-9
M. Wt: 270.073
InChI Key: OFZLIRIPMPOTBQ-UHFFFAOYSA-N
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Description

4-Amino-3-iodoquinoline is a derivative of quinoline, which is a heterocyclic aromatic compound . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It is an essential segment of both natural and synthetic compounds .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various methods . For example, quinoline-4-carboxylic acid can be prepared in good to excellent yields using dilute HCl .


Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to 4-Amino-3-iodoquinoline, are colorless, crystalline substances . They have a high melting point greater than 200°C due to their ionic property . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

Medicinal Chemistry

4-Amino-3-iodoquinoline serves as a vital scaffold in medicinal chemistry due to its structural significance in drug discovery . It’s a key component in synthesizing compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties . Its ability to be functionalized makes it a versatile precursor for developing new therapeutic agents.

Industrial Chemistry

In industrial chemistry, 4-Amino-3-iodoquinoline derivatives are utilized for their applications in the synthesis of dyes, food colorants, and pH indicators . The compound’s structural framework is conducive to modifications that can lead to the development of new materials with desired industrial properties.

Synthetic Organic Chemistry

This compound is extensively used in synthetic organic chemistry as a building block for constructing complex molecular architectures . Its reactivity allows for various substitutions, making it a valuable tool for creating diverse organic molecules with potential applications in different chemical industries.

Drug Discovery

4-Amino-3-iodoquinoline plays a crucial role in drug discovery, particularly as a scaffold for lead compounds . Its derivatives are explored for their pharmacological potential, with many showing promise as candidates for further drug development and optimization.

Agrochemicals

The derivatives of 4-Amino-3-iodoquinoline find applications in agrochemicals, where they are studied for their potential use in plant protection and growth management . These compounds could lead to the development of new pesticides and fertilizers that are more effective and environmentally friendly.

Bio-organic Processes

In bio-organic chemistry, 4-Amino-3-iodoquinoline derivatives are investigated for their role in bio-organic and bio-organometallic processes . They contribute to the study of life processes at the molecular level, which can have implications for understanding biological systems and designing biomimetic compounds.

Photovoltaic Cells

Quinoline derivatives, including those of 4-Amino-3-iodoquinoline, are being researched for their application in third-generation photovoltaic cells . Their unique electronic properties make them suitable for use in solar energy harvesting technologies.

OLEDs

In the field of optoelectronics, 4-Amino-3-iodoquinoline is a component in the development of organic light-emitting diodes (OLEDs) . Its derivatives can be used in the emissive layers of OLEDs, contributing to the advancement of display and lighting technologies.

Safety and Hazards

Specific safety and hazard data for 4-Amino-3-iodoquinoline is not available in the sources .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . This includes synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Mechanism of Action

Target of Action

4-Amino-3-iodoquinoline is a derivative of the 4-aminoquinoline class of compounds . The primary targets of 4-aminoquinolines are typically parasitic organisms , particularly those responsible for malaria .

Mode of Action

The mode of action of 4-aminoquinolines, including 4-Amino-3-iodoquinoline, is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . The most recent hypothesis suggests that these compounds inhibit the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .

Biochemical Pathways

The biochemical pathways affected by 4-Amino-3-iodoquinoline are likely similar to those affected by other 4-aminoquinolines. These compounds are known to interfere with the haem detoxification pathway in the parasite . By inhibiting haem polymerase, they prevent the conversion of toxic haem into non-toxic haemozoin, leading to an accumulation of toxic haem within the parasite .

Pharmacokinetics

4-Aminoquinolines are extensively distributed in tissues and characterized by a long elimination half-life . Despite similarities in their chemical structures, these drugs show differences in their biotransformation and routes of elimination . For example, chloroquine, a well-known 4-aminoquinoline, is partly metabolized into a monodesethyl derivative and eliminated mainly by the kidney . The specific ADME properties of 4-Amino-3-iodoquinoline may vary, but are likely to follow a similar pattern.

Result of Action

The result of the action of 4-Amino-3-iodoquinoline is the disruption of the parasite’s ability to detoxify haem, leading to an accumulation of toxic haem within the parasite . This results in the death of the parasite and the alleviation of the symptoms associated with the infection .

Action Environment

The action, efficacy, and stability of 4-Amino-3-iodoquinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the compound’s pharmacokinetics

properties

IUPAC Name

3-iodoquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZLIRIPMPOTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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